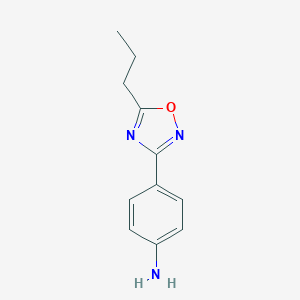

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWSNXRAUNOMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603802 | |

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-76-8 | |

| Record name | 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Propyl 1,2,4 Oxadiazol 3 Yl Aniline and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Synthesis

The 1,2,4-oxadiazole ring is a significant five-membered heterocycle in medicinal chemistry, often acting as a bioisostere for amide or ester groups. nih.govrsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective methods first pioneered by Tiemann and Krüger in 1884. nih.govchim.it

Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. nih.govchim.it This [4+1] approach involves two main steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to yield the final oxadiazole ring. nih.govmdpi.comresearchgate.net

The general pathway proceeds as follows:

O-Acylation: An amidoxime is reacted with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI). chim.itbeilstein-journals.org This step forms the key O-acylamidoxime intermediate.

Cyclodehydration: The isolated or in situ-generated O-acylamidoxime undergoes intramolecular cyclization with the elimination of a water molecule. This step often requires heating or the presence of a base or acid catalyst to facilitate ring closure. ias.ac.in

For the synthesis of the target compound, 4-aminobenzamidoxime would serve as the precursor for the C3-substituted aniline (B41778) moiety, while a derivative of butyric acid (e.g., butyryl chloride or butyric anhydride) would provide the C5-propyl group.

| Method | Key Reactants | Intermediate | Key Step | Advantages |

| Amidoxime Cyclization | Amidoxime, Carboxylic Acid (or derivative) | O-acylamidoxime | Cyclodehydration | High versatility, good regiochemical control, readily available starting materials. |

1,3-Dipolar Cycloaddition Reactions in Oxadiazole Formation

An alternative classical approach is the [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govchim.it In this reaction, the three atoms of the nitrile oxide dipole react with the two atoms of the nitrile's carbon-nitrogen triple bond to form the five-membered oxadiazole ring. youtube.com

The key steps are:

Generation of Nitrile Oxide: Nitrile oxides are typically unstable and are generated in situ, often from the dehydration of α-nitroketones or the dehydrohalogenation of hydroxamoyl halides. organic-chemistry.org

Cycloaddition: The generated nitrile oxide reacts with a nitrile dipolarophile to form the 1,2,4-oxadiazole.

While this method is effective, it can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, which can lower yields. nih.gov For the synthesis of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline, this could involve the reaction of butyronitrile oxide with 4-aminobenzonitrile. However, controlling the regioselectivity to ensure the desired 3,5-substitution pattern can be challenging. youtube.com

| Method | Key Reactants | Key Step | Advantages | Disadvantages |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | [3+2] Cycloaddition | Utilizes different starting materials. | Potential for nitrile oxide dimerization, issues with regioselectivity, nitrile reactivity. nih.gov |

Modern Synthetic Techniques: Microwave-Assisted and One-Pot Strategies

Modern synthetic chemistry has focused on improving the efficiency, yield, and environmental footprint of classical reactions. For 1,2,4-oxadiazole synthesis, microwave-assisted synthesis and one-pot procedures are prominent advancements.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov The use of microwave heating can reduce reaction times from many hours to just a few minutes, often with improved yields and simpler purification protocols. nih.govnih.gov This technique is applicable to both the cyclization of O-acylamidoximes and cycloaddition reactions, making it a powerful tool for rapid library synthesis. nih.govacs.orgnih.gov

One-Pot Strategies: To improve process efficiency, one-pot syntheses have been developed where multiple reaction steps are carried out in the same vessel without isolating intermediates. acs.org For 1,2,4-oxadiazoles, this can involve the reaction of a nitrile, hydroxylamine, and a carboxylic acid derivative in a single sequence. ias.ac.inorganic-chemistry.org For example, a nitrile can first be converted to an amidoxime, which is then acylated and cyclized in the same pot, avoiding time-consuming isolation and purification of the amidoxime and O-acylamidoxime intermediates. nih.govacs.orgrsc.org Base-mediated one-pot syntheses, for instance using NaOH in DMSO, have proven highly effective at room temperature. nih.gov

| Technique | Description | Advantages |

| Microwave-Assisted | Utilizes microwave irradiation to heat the reaction mixture. | Dramatically reduced reaction times, higher yields, increased product purity. nih.govnih.govwjarr.com |

| One-Pot Synthesis | Combines multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent waste, simplified workflow. nih.govias.ac.inacs.org |

Strategies for the Incorporation of Aniline and Propyl Substituents

The synthesis of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline requires precise control over the placement of the 4-aminophenyl group at the C3 position and the propyl group at the C5 position of the oxadiazole ring.

Regioselective Attachment of the Amino-Phenyl Moiety

The regiochemistry of 3,5-disubstituted 1,2,4-oxadiazoles is definitively controlled by the choice of starting materials in the amidoxime pathway. chim.it

To place the 4-aminophenyl group at the C3 position , the synthesis must begin with 4-aminobenzamidoxime . The carbon and two nitrogen atoms of the amidoxime form the C3-N4-N-O portion of the final ring.

An alternative and common strategy involves starting with a protected or precursor form of the aniline, such as 4-nitrobenzonitrile . The nitrile is converted to 4-nitrobenzamidoxime, which is then used to construct the oxadiazole ring. The final step is the chemical reduction of the nitro group to the desired amino group, for which various reagents like sodium borohydride-tin(II) chloride can be used. mdpi.com This approach is often preferred as the free amino group might interfere with some of the reaction conditions used for ring formation.

The synthesis of 3-(aminophenyl)-1,2,4-oxadiazoles has been specifically reported, highlighting the feasibility of this regioselective attachment. mdpi.com

Introduction and Modification of Alkyl Chains (e.g., propyl group)

The introduction of the propyl group at the C5 position is achieved by using a carboxylic acid derivative containing a propyl chain. In the context of the amidoxime synthesis route, this is accomplished by using:

Butyric acid (in the presence of a coupling agent)

Butyryl chloride

Butyric anhydride

The carbonyl carbon of this reagent provides the C5 atom of the oxadiazole ring, and the attached propyl chain becomes the C5 substituent. The synthesis of various 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives has been reported, demonstrating the wide applicability of this method for introducing different alkyl chains. nih.gov Post-synthetic modification of the alkyl chain is generally not a preferred route; the desired alkyl group is typically incorporated from the start using the appropriately selected carboxylic acid derivative.

| Target Moiety | Position | Required Precursor (Amidoxime Pathway) |

| 4-Aminophenyl | C3 | 4-Aminobenzamidoxime (or 4-Nitrobenzamidoxime followed by reduction) |

| Propyl | C5 | Butyric acid, Butyryl chloride, or Butyric anhydride |

Reductive Methods for Nitro-to-Amino Conversion on Oxadiazole Precursors

The conversion of a nitro group to an amino group on an oxadiazole precursor is a critical step in the synthesis of 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline. This transformation is typically accomplished through various reductive methods, with the choice of reagent and conditions being crucial to ensure the integrity of the oxadiazole ring.

One effective and mild method for this reduction is the use of sodium borohydride (NaBH₄) in the presence of tin(II) chloride dihydrate (SnCl₂·2H₂O). nih.govmdpi.com This system offers high yields and short reaction times for the selective reduction of the nitro group without affecting the oxadiazole core. mdpi.com The reaction is typically carried out by heating the nitro-oxadiazole precursor with SnCl₂·2H₂O in ethanol until a homogenous solution is formed, followed by the dropwise addition of a NaBH₄ suspension. nih.gov

Other established methods for the reduction of aromatic nitro compounds that can be applied to oxadiazole precursors include catalytic hydrogenation and the use of iron in acidic media. Catalytic hydrogenation often employs palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source. researchgate.net The reaction of 3-(2-nitrophenyl)isoxazoles, a related heterocyclic system, with palladium-on-carbon has been shown to effectively reduce the nitro group. researchgate.net

The use of iron filings in the presence of hydrochloric acid (Fe/HCl) is a classical and cost-effective method for nitro group reduction. This method is widely used in industrial applications for the synthesis of aromatic amines.

The following table summarizes various reductive methods applicable to the conversion of nitro-oxadiazole precursors to their corresponding anilines.

| Reductive System | Precursor Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ / SnCl₂·2H₂O | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | Ethanol, Room Temperature, 1-3 h | 83-96 | nih.govmdpi.com |

| Catalytic Hydrogenation (Pd/C) | 3-(2-Nitrophenyl)isoxazoles | Not specified | Not specified | researchgate.net |

| Fe / HCl | Aromatic Nitro Compounds | Aqueous/Alcoholic solvent, Heat | Generally high | General knowledge |

Advanced Synthetic Transformations for Diversification of the 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline Scaffold

The amino group of 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline serves as a versatile handle for further molecular diversification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. Advanced synthetic transformations can be employed to modify this scaffold.

N-Acylation and N-Alkylation: The primary amino group can readily undergo N-acylation with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of a similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, with maleic anhydride or succinic anhydride in dichloromethane (DCM) at room temperature yields the respective N-acylated products in high yields. beilstein-journals.org Subsequent intramolecular cyclization of these amic acids can lead to the formation of imides. beilstein-journals.org Similarly, N-alkylation can be achieved by reacting the aniline with alkyl halides, typically in the presence of a base, to yield secondary or tertiary amines. beilstein-journals.org

Buchwald-Hartwig Amination: For the synthesis of more complex diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination reaction is a powerful tool. wikipedia.orgorganic-synthesis.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the aniline nitrogen and various aryl or heteroaryl halides or triflates. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-synthesis.com

The following table outlines some advanced synthetic transformations for the diversification of the 4-(1,2,4-oxadiazol-3-yl)aniline scaffold.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Acylation (Amide formation) | Maleic anhydride or Succinic anhydride, DCM, Room Temperature | N-Aryl amic acids | beilstein-journals.org |

| N-Acylation (Imide formation) | Amic acid, Sodium acetate, Acetic anhydride, 80-85 °C | N-Aryl imides | beilstein-journals.org |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | Secondary/Tertiary amines | beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst, Phosphine ligand, Base | Diaryl/Aryl-alkyl amines | wikipedia.orgorganic-synthesis.com |

Purity Assessment and Structural Elucidation Techniques (e.g., spectroscopic methods)

The purity and structural integrity of 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline and its analogues are confirmed using a combination of chromatographic and spectroscopic techniques.

Purity Assessment: Thin-layer chromatography (TLC) is a commonly used method for monitoring the progress of reactions and assessing the purity of the synthesized compounds. The purity of the final product is often determined by high-performance liquid chromatography (HPLC).

Structural Elucidation: A suite of spectroscopic methods is employed for the unambiguous structural characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The ¹H NMR spectrum of a related compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, shows characteristic signals for the aromatic protons, the amino group protons, and the protons of the alkyl chain. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the IR spectrum of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline displays characteristic absorption bands for N-H stretching of the amino group, C-O stretching of the oxadiazole ring, and C-N stretching. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula. beilstein-journals.org

The following table presents typical spectroscopic data for a compound structurally similar to 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline.

| Technique | Observed Data for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline chemicalbook.com |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) δ ppm | 1.41 (3H, t, J = 7.6 Hz, CH₂CH₃), 2.91 (2H, q, J = 7.6 Hz, CH₂CH₃), 4.05 (2H, s, NH₂), 6.72 (2H, d, J = 8.8 Hz, Ar-H), 7.82 (2H, d, J = 8.8 Hz, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) δ ppm | 10.9 (CH₃), 19.1 (CH₂), 113.8 (C), 114.6 (CH), 128.8 (CH), 149.5 (C), 165.0 (C), 166.8 (C) |

| IR (νₘₐₓ/cm⁻¹) | 3446, 3332 (N-H), 3216, 2924, 1738, 1608, 1574 (N-H), 1497, 1366 (C-N), 1175 (C-O), 834 |

| MS (ESI, 70 eV) m/z | 190 (M⁺, 100%) |

Structure Activity Relationship Sar and Structural Optimization of 4 5 Propyl 1,2,4 Oxadiazol 3 Yl Aniline Analogues

Influence of Substituent Variations on Biological Potency

The potency and selectivity of these compounds can be finely tuned by altering the substituents at various positions. Research into related structures provides a framework for understanding how these changes can affect interaction with biological targets.

The substituent at position 5 of the 1,2,4-oxadiazole (B8745197) ring plays a crucial role in modulating the biological activity of the molecule. While direct studies on the propyl group in 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline are specific to its target, general SAR principles from related series highlight the importance of this position. The size, lipophilicity, and electronic nature of the group at C5 can influence binding affinity and pharmacokinetic properties.

The aniline (B41778) portion of the molecule is a prime site for modification to explore the SAR. Alterations to the amino group and substitutions on the phenyl ring can have a profound impact on biological activity.

Substitutions on the Aniline Ring: The introduction of various substituents—such as halogens, methyl, or methoxy (B1213986) groups—at different positions on the phenyl ring can alter the electronic properties and steric profile of the entire molecule. For example, studies on related 3-Aryl-5-aryl-1,2,4-oxadiazoles have shown that the presence and position of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings are critical for activity. nih.govchim.it In some anticancer 1,2,4-oxadiazole derivatives, introducing an EWG at the para position of an aromatic ring was found to be crucial for high biological activity. nih.gov Conversely, in other series, the replacement of EDGs or EWGs with halogen atoms led to a decrease in antiproliferative activity. nih.govchim.it

Modifications to the Amino Group: Acylation or alkylation of the aniline nitrogen can also serve as a method for structural optimization. Such changes can influence the compound's hydrogen-bonding capacity, polarity, and metabolic stability. For example, in a series of mGlu4 receptor modulators, N-acylation of the aniline nitrogen with groups like picolinamide (B142947) led to potent derivatives. nih.gov

The following table summarizes the potential impact of modifications to the aniline moiety based on findings from analogous compound series.

| Modification | Potential Impact on Biological Activity | Rationale |

| Introduction of EWG at para-position | Increase | Can enhance binding affinity through electronic interactions. nih.gov |

| Introduction of Halogens | Decrease | May negatively affect the necessary electronic or steric profile for target engagement. nih.govchim.it |

| Moving Amine to meta or ortho | Alter or Abolish | Changes molecular geometry and disrupts optimal binding interactions. researchgate.net |

| N-Acylation | Increase | Can introduce new binding interactions and modify physicochemical properties. nih.gov |

The 1,2,4-oxadiazole ring is not merely a linker but an essential component of the pharmacophore in many biologically active compounds. researchgate.net Its significance stems from several key properties:

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is frequently used in medicinal chemistry as a bioisostere for ester and amide functionalities. researchgate.netlifechemicals.com This is particularly valuable when ester or amide groups in a lead compound are susceptible to hydrolysis by metabolic enzymes. The oxadiazole ring offers greater metabolic stability due to its chemical and thermal resistance, improving the compound's pharmacokinetic profile. lifechemicals.comnih.gov

Scaffold for 3D Orientation: The rigid, five-membered ring structure holds the substituents at positions 3 and 5 (the aniline and propyl groups, in this case) in a well-defined spatial orientation. This pre-organization of the key interacting moieties can lead to a more favorable entropy of binding to the biological target.

Hydrogen Bonding Capacity: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of ligands to many proteins and receptors. researchgate.net Molecular docking studies on other 1,2,4-oxadiazole derivatives have shown that the oxygen and nitrogen atoms of the ring can form hydrogen bonds with amino acid residues in the active site of target proteins, such as caspase-3. mdpi.com

Electronic Nature: The 1,2,4-oxadiazole ring is an electron-withdrawing group, which influences the electronic properties of the attached substituents. researchgate.net This can be important for modulating the pKa of the aniline moiety or for engaging in specific electronic interactions within a receptor binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the key physicochemical properties that drive activity and in predicting the potency of novel derivatives.

To build a QSAR model, the structure of each compound is represented by a set of numerical values known as molecular or physicochemical descriptors. For 1,2,4-oxadiazole derivatives, these descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include ionization potential (IP) and dipole moment (DM). QSAR studies on 1,2,4-oxadiazoles have indicated that a positive contribution from IP and DM is conducive to biological activity, suggesting that higher values for these descriptors could increase potency. mdpi.com

Topological Descriptors: These relate to the two-dimensional representation of the molecule, including its size, shape, and branching. The Polar Surface Area (PSA), which is the sum of the surface areas of polar atoms, is a key descriptor. A positive contribution of PSA has been noted, indicating its importance for activity. mdpi.com

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is the most common descriptor for lipophilicity. It is crucial for membrane permeability and hydrophobic interactions with the target.

Steric/3D Descriptors: These describe the three-dimensional shape of the molecule. In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), steric and electrostatic fields around the molecules are calculated and used as descriptors. researchgate.netiaea.org

The table below shows physicochemical properties for a representative set of 1,2,4-oxadiazole derivatives, illustrating the types of descriptors used in QSAR studies. mdpi.comnih.gov

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) Ų | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Ox1 | 285.35 | 3.55 | 64.60 | 4 | 1 |

| Ox2 | 299.38 | 4.04 | 64.60 | 4 | 1 |

| Ox3 | 329.83 | 3.65 | 64.60 | 4 | 1 |

| Ox4 | 257.33 | 2.57 | 83.46 | 5 | 2 |

| Ox5 | 296.38 | 3.09 | 75.69 | 5 | 1 |

| Ox6 | 326.35 | 4.09 | 64.60 | 4 | 1 |

| Ox7 | 326.35 | 4.09 | 64.60 | 4 | 1 |

Data derived from a study on novel 1,2,4-oxadiazole derivatives against Leishmania infantum. mdpi.comnih.gov

Once descriptors are calculated, statistical methods are used to build a mathematical model that predicts biological activity. Several types of predictive models have been successfully applied to 1,2,4-oxadiazole derivatives.

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors. For a series of 1,2,4-oxadiazoles studied as caspase-3 activators, a reliable 2D-QSAR model was developed. mdpi.com The model showed a good correlation coefficient (r² = 0.743) and predictive ability (pred_r² = 0.553), indicating that it could explain a significant portion of the variance in the biological data. mdpi.com Such models are valuable for quickly estimating the activity of new, unsynthesized compounds.

3D-QSAR (CoMFA and CoMSIA): These more sophisticated methods provide a three-dimensional understanding of SAR. They generate contour maps that visualize regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding character are favorable or unfavorable for activity. Such studies have been performed on 1,2,4-oxadiazole derivatives to guide the design of new anticancer agents by showing exactly where to place different substituents on the scaffold to improve activity. researchgate.netiaea.org

The development of these predictive models is a key component of modern drug discovery. benthamscience.com For the 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline series, a robust QSAR model could significantly accelerate the lead optimization process by prioritizing the synthesis of analogues with the highest predicted potency, thereby saving time and resources. nih.gov

Rational Design Principles for Enhanced Bioactivity

The rational design of analogues of 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets, often kinases, and improving drug-like properties. The core structure can be divided into three key regions for modification: the aniline ring, the propyl group, and the central 1,2,4-oxadiazole ring.

Aniline Moiety Modifications: The amino group on the aniline ring is a critical interaction point, often forming hydrogen bonds with target proteins. Its position and electronic environment are key to bioactivity.

Substitution on the Aniline Ring: Introduction of various substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding affinity. For instance, in related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine series, modifications on the aryl rings have been shown to significantly impact antiproliferative potency. nih.gov Combining optimal peripheral moieties can lead to substantial improvements in inhibitory activity. nih.gov

Alkyl Group Variation: The propyl group at the 5-position of the oxadiazole ring occupies a specific binding pocket.

Chain Length and Branching: Varying the length and branching of the alkyl chain can probe the size and shape of the hydrophobic pocket. Replacing the propyl group with smaller (methyl, ethyl) or larger (butyl, pentyl) chains, or introducing branching (isopropyl, isobutyl), can fine-tune the van der Waals interactions.

Introduction of Functional Groups: Incorporating polar functional groups or aromatic rings in place of the propyl chain can explore additional binding interactions.

1,2,4-Oxadiazole Core: This heterocyclic ring acts as a rigid scaffold, properly orienting the aniline and propyl substituents. It is also recognized as a bioisostere for ester and amide groups, offering improved resistance to hydrolysis. researchgate.net The inhibitory activity of compounds containing a 1,2,4-oxadiazole moiety is highly dependent on the nature of the substituents. nih.gov For example, in a series of GSK-3β kinase inhibitors, the terminal heterocyclic fragment connected to the 1,2,4-oxadiazole was crucial for activity. nih.gov

The following table summarizes the rational design principles based on the modification of different parts of the 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline scaffold.

| Scaffold Region | Modification Strategy | Rationale for Enhanced Bioactivity |

| Aniline Ring | Introduction of electron-withdrawing or -donating groups | Modulate pKa and electronic interactions with the target. |

| Steric bulk modification (e.g., methyl, chloro groups) | Optimize fit within the binding pocket. | |

| Propyl Group | Varying alkyl chain length and branching | Probe hydrophobic pocket size and shape for improved van der Waals contacts. |

| Replacement with cyclic or aromatic moieties | Explore alternative binding interactions and vectors. | |

| 1,2,4-Oxadiazole | Maintain as a rigid linker | Optimal spatial orientation of key interacting groups. |

| Bioisosteric replacement (see section 3.4) | Improve metabolic stability and physicochemical properties. |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. spirochem.com

Bioisosteric Replacements: This strategy involves the substitution of a functional group or a whole substructure with another that has similar physical and chemical properties, leading to a similar biological response. spirochem.com

Replacement of the Aniline Moiety: The aniline ring can be replaced with other aromatic or heteroaromatic systems that can maintain the key hydrogen bonding interactions. For example, aminopyridine or aminopyrimidine rings could serve as bioisosteres, potentially introducing new interaction points and altering solubility and metabolic profiles.

The table below presents potential bioisosteric replacements for different moieties of the 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline structure.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole (B1194373), Triazole, Pyrazole | Modulate electronic properties, metabolic stability, and polarity. rsc.org |

| Aniline | Aminopyridine, Aminopyrimidine, Aminopyridazine | Introduce new hydrogen bond donors/acceptors, alter solubility. |

| Propyl Group | Cyclopropyl, Trifluoromethyl, Methoxy | Modify lipophilicity, metabolic stability, and conformational rigidity. |

Scaffold Hopping: This more drastic approach involves replacing the central core scaffold (the 3-phenyl-1,2,4-oxadiazole (B2793662) part) with a structurally different core that maintains the essential 3D arrangement of the key pharmacophoric features (the aniline amino group and the propyl substituent). niper.gov.in This strategy is employed to discover novel chemical series with potentially improved properties or to circumvent existing patents.

Starting from the 4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline scaffold, a scaffold hopping strategy could lead to diverse heterocyclic cores. For instance, an imidazo[1,2-a]pyrimidine (B1208166) or a quinazoline (B50416) core could be designed to position an amino-phenyl group and an alkyl substituent in a spatially similar orientation to mimic the binding mode of the original compound. dundee.ac.uknih.gov The goal is to identify a new scaffold that reproduces the key interactions of the original molecule while offering advantages in terms of synthesis, physicochemical properties, or biological profile. niper.gov.in

Biological Activities and Pre Clinical Efficacy of 4 5 Propyl 1,2,4 Oxadiazol 3 Yl Aniline Derivatives

Antimicrobial Spectrum of Activity

The oxadiazole nucleus is a key structural motif in the development of new antimicrobial agents, designed to combat the growing challenge of drug-resistant pathogens. mdpi.com Derivatives incorporating this heterocycle have demonstrated significant efficacy against a wide range of bacteria, fungi, and viruses. mdpi.comnih.gov

Derivatives of 1,2,4-oxadiazole (B8745197) and the isomeric 1,3,4-oxadiazole (B1194373) have shown considerable promise as antibacterial agents. nih.gov Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netuobasrah.edu.iq For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited potent activity against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netuobasrah.edu.iq

Research into N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives identified compounds that were four times more potent against S. aureus and methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin. nih.gov Similarly, novel 1,3,4-oxadiazole derivatives bearing a pyridine (B92270) ring showed antibacterial activity comparable to the standard drug chloramphenicol (B1208) against Enterococcus faecalis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 62.5 µg/mL. tandfonline.com The introduction of a 4-hydroxyphenyl moiety onto the 1,2,4-oxadiazole ring has also been shown to yield significant antimicrobial activity, with a MIC of 25 μg/mL against S. aureus and E. coli. nih.gov

Furthermore, studies on 4-( mdpi.comnih.govmdpi.comoxadiazino[6,5-b] indole-3-yl)aniline derivatives have been conducted to evaluate their antibacterial potential through both in-silico and in-vitro methods, targeting enzymes like glucoseamine-6-phosphate synthase. ijpsr.com Other research has focused on 1,3,4-oxadiazole thioether derivatives linked to a 4H-chromen-4-one core, which demonstrated notable inhibitory effects against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). nih.govacs.org

| Compound/Derivative Class | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives | S. aureus, MRSA, VRE, E. faecalis | Showed 4x more potency against S. aureus and MRSA than vancomycin. nih.gov | nih.gov |

| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives | MRSA | Activity was stronger or comparable to vancomycin. nih.gov | nih.gov |

| 1,3,4-Oxadiazole derivatives (OXD3, OXD4) | Resistant P. aeruginosa | Showed inhibition where the standard drug cefepime (B1668827) did not. researchgate.net | researchgate.net |

| 1,2,4-Oxadiazole with 4-hydroxyphenyl moiety | S. aureus, E. coli | Exhibited significant activity with a MIC of 25 μg/mL. nih.gov | nih.gov |

| 1,3,4-Oxadiazoles with pyridine ring (4b, 4f, 4g, 4h) | E. faecalis, E. coli | Activity was similar to chloramphenicol (MIC = 62.5 µg/mL). tandfonline.com | tandfonline.com |

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the design of antifungal agents. mdpi.com Derivatives have been synthesized and tested against a variety of plant and human pathogenic fungi, often showing activity comparable or superior to existing commercial fungicides. mdpi.comnih.gov

For example, a series of 1,2,4-oxadiazole derivatives containing anisic acid moieties displayed significant antifungal activity against several plant pathogens, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com One particular compound from this series, 4f , was found to be more effective against Exserohilum turcicum than the commercial fungicide carbendazim (B180503). mdpi.com Similarly, research into 1,3,4-oxadiazole derivatives identified compounds with potent fungicidal activity against rice sheath blight and sorghum anthracnose, outperforming the commercial agent Tebuconazole. researchgate.net

In the context of human health, two oxadiazole compounds, LMM5 and LMM11 , demonstrated fungicidal activity against Paracoccidioides spp., the causative agent of paracoccidioidomycosis. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL and showed a synergistic effect when combined with Amphotericin B. nih.gov Other studies have highlighted the broad-spectrum antifungal potential of oxadiazoles (B1248032), with some derivatives showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans compared to fluconazole. mdpi.com

| Compound/Derivative Class | Fungal Strain(s) | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative (4f) | R. solani, F. graminearum, E. turcicum, C. capsica | EC50 values of 12.68, 29.97, 29.14, and 8.81 μg/mL, respectively. mdpi.com Better than carbendazim against E. turcicum. mdpi.com | mdpi.com |

| Oxadiazole compounds (LMM5, LMM11) | Paracoccidioides spp. | Fungicidal activity with MIC values from 1 to 32 μg/mL. nih.gov | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | Showed 8 to 16 times greater activity than fluconazole. mdpi.com | mdpi.com |

| 1,3,4-Oxadiazole derivative (5k) | R. solani, G. zeae, E. turcicum | EC50 of 32.25 μg/ml against E. turcicum, about 3-fold more active than carbendazim. nih.gov | nih.gov |

The 1,2,4-oxadiazole framework has been identified as a promising scaffold for the development of novel antiviral therapeutics. nih.govarkat-usa.org Research has demonstrated the potential of these derivatives against a range of viruses, particularly those belonging to the Flaviviridae family. nih.gov

A significant study identified a series of 1,2,4-oxadiazole derivatives with potent antiviral activity against the Zika virus (ZIKV). nih.gov Through phenotypic screening and subsequent synthesis, the compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) , a close analog of the target compound, was highlighted for its potent inhibitory effects on ZIKV infection. nih.gov Further investigation revealed that this compound also exhibited broad-spectrum antiviral activity against other globally significant flaviviruses, including Dengue virus (DENV), Japanese encephalitis virus (JEV), and classical swine fever virus (CSFV). nih.gov This suggests that the 1,2,4-oxadiazole-aniline core could be a valuable lead structure for creating broad-spectrum anti-flaviviral agents. nih.gov

Other studies have explored the antiviral properties of the broader oxadiazole class. For instance, certain 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the HIV-1 integrase enzyme. arkat-usa.org While some studies on related triazole derivatives found no significant activity against a panel of viruses including HIV and Herpes Simplex Virus (HSV), the specific structural features of the 1,2,4-oxadiazole ring appear to be crucial for the observed anti-flaviviral effects. nih.govresearchgate.net

Anticancer Potential

Oxadiazole derivatives are widely recognized for their significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. mdpi.comtjpr.orgijfmr.com The 1,2,4-oxadiazole isomer, in particular, is a predominant feature in many patented and approved drugs, underscoring its therapeutic importance. nih.gov

A vast body of research demonstrates that 1,2,4-oxadiazole derivatives can potently inhibit the proliferation of a wide array of malignant cells. nih.govsemanticscholar.org These compounds have shown cytotoxic effects against cell lines from various cancers, including breast, lung, colon, leukemia, and melanoma. tjpr.orgnih.gov

For example, a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened against a panel of cancer cell lines. nih.gov The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed potent activity, particularly against melanoma (MDA-MB-435) and leukemia (K-562) cell lines. nih.gov Another study on 3,5-disubstituted-1,2,4-oxadiazoles found that compound 73 was highly active against T47D breast cancer cell growth with a GI₅₀ value of 0.13µM. tjpr.org

The antiproliferative activity is often linked to the inhibition of key cellular targets. Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of growth factor receptors like EGFR and VEGFR-2, as well as enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP-1), all of which are critical for cancer cell proliferation. mdpi.comnih.gov For instance, certain 1,2,4-oxadiazole derivatives were designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing significant cytotoxic activity against several cancer cell lines. rsc.org

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀/GP) | Reference |

|---|---|---|---|

| 3-Aryl-5-aryl-1,2,4-oxadiazoles (Compound 73) | T47D (Breast) | GI₅₀ = 0.13 µM | tjpr.org |

| 1,2,4-Oxadiazole-benzimidazole hybrids (14a–d) | MCF-7 (Breast), A549 (Lung), A375 (Melanoma) | IC₅₀ = 0.12–2.78 μM (Higher activity than doxorubicin) | nih.gov |

| N-Aryl-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma), K-562 (Leukemia) | Growth Percent (GP) = 15.43, 18.22 | nih.gov |

| 1,3,4-Oxadiazole-indolin-2-one hybrids (VIb-d) | HeLa (Cervical) | IC₅₀ = 10.64–33.62 µM (Comparable to Cisplatin) | nih.gov |

| 1,3,4-Oxadiazole derivative (OSD) | HepG2 (Liver), MCF-7 (Breast) | IC₅₀ ≈ 50 μM | arabjchem.org |

A key mechanism underlying the anticancer efficacy of oxadiazole derivatives is their ability to induce programmed cell death, or apoptosis, in malignant cells. tjpr.orgacs.org The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a novel class of apoptosis inducers was a significant breakthrough in this area. nih.gov

Studies have shown that these compounds can trigger apoptosis through multiple cellular pathways. One prominent mechanism is the activation of the caspase cascade, a family of proteases that execute the apoptotic process. mdpi.com Certain 1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3, a key effector caspase. mdpi.com For example, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were reported to induce apoptosis in breast and colorectal cancer cell lines via caspase-3 activation. mdpi.com

Furthermore, oxadiazole derivatives have been shown to modulate the activity of proteins in the Bcl-2 family, which are crucial regulators of the intrinsic (mitochondrial) pathway of apoptosis. arabjchem.org For example, the 1,3,4-oxadiazole derivative OSD was found to induce apoptosis in HepG2 liver cancer cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. arabjchem.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the subsequent activation of initiator caspase-9 and effector caspase-3. arabjchem.orgacs.org This process is often mediated by the tumor suppressor protein p53, which can be upregulated by the oxadiazole compounds. arabjchem.org

Cell Cycle Modulation

The antiproliferative activity of 1,2,4-oxadiazole derivatives has been a subject of extensive research, with many compounds demonstrating the ability to modulate the cell cycle, a key mechanism in cancer therapy. The cell cycle is a series of events that leads to cell division and replication; chemotherapeutic agents often act by arresting this process at specific phases. acs.org

Derivatives of 1,2,4-oxadiazole have shown significant cytotoxic activity against various human cancer cell lines. For instance, nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole, were found to arrest the cell cycle at the G0-G1 phase in MCF-7 breast cancer cells. nih.gov Another study on 1,3,4-oxadiazole derivatives investigated their impact on the cell cycle of MDA-MB-231 breast adenocarcinoma and HT-29 colon adenocarcinoma cell lines. mdpi.com The antiproliferative effects of these compounds are often linked to their ability to inhibit critical enzymes or growth factors involved in cell proliferation, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and histone deacetylases (HDAC). mdpi.comfrontiersin.org

A series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) showed potent antitumor activity against MCF-7, A549, and A375 cancer cell lines, with some compounds exhibiting higher biological activity than the reference drug doxorubicin (B1662922). nih.gov Similarly, 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives displayed good antitumor effects. nih.gov The compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has been identified as a precursor for novel compounds with enhanced antiproliferative activities. nih.gov

Table 1: Antiproliferative Activity of Selected Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Nortopsentin Analogs (17a, 17b) | MCF-7, HeLa, CaCo-2 | Cell cycle arrest at G0-G1 phase; IC50 values of 0.65 and 2.41 µM against MCF-7. | nih.gov |

| 1,2,4-Oxadiazole-Benzimidazole Hybrids (14a-d) | MCF-7, A549, A375 | Higher activity than doxorubicin with IC50 values from 0.12–2.78 µM. | nih.gov |

| 1,2,4-Oxadiazole-fused-Imidazothiadiazole Derivatives (13a-b) | A375, MCF-7, ACHN | Good antitumor activity with IC50 values between 0.11–1.47 µM. | nih.gov |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 | Promising cytotoxic effect. | mdpi.com |

Anti-inflammatory Effects

Derivatives of oxadiazole have been widely investigated for their anti-inflammatory potential. researchgate.net The 1,3,4-oxadiazole nucleus, in particular, is a component of many compounds screened for this activity. nih.govnih.gov The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. mdpi.com

In a study using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory agents, several 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated significant activity. nih.govjocpr.com For example, derivatives incorporating flurbiprofen (B1673479) moiety showed potent anti-inflammatory effects, with compound Ox-6f exhibiting a 79.83% reduction in edema volume. mdpi.com This activity was comparable to the standard drug ibuprofen. mdpi.com The presence of specific substitutions, such as a p-chlorophenyl group, was noted to be vital for the anti-inflammatory potential. mdpi.com

Other research has synthesized 1,3,4-oxadiazole derivatives that showed good anti-inflammatory responses, with compounds like [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govresearchgate.netmanipal.edu oxadiazole-2yl] benzamide] (C4) and [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govresearchgate.netmanipal.edu oxadiazole-2yl] benzamide] (C7) being particularly effective when compared to the standard drug indomethacin (B1671933). nih.gov

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Assay | Result (% Inhibition) | Reference |

|---|---|---|---|

| Ox-6f (Flurbiprofen derivative) | Carrageenan-induced paw edema | 79.83% | mdpi.com |

| Ox-6d (Flurbiprofen derivative) | Carrageenan-induced paw edema | 76.64% | mdpi.com |

| Ox-6a (Flurbiprofen derivative) | Carrageenan-induced paw edema | 74.52% | mdpi.com |

| 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1, 3, 4-oxadiazol-2-yl}phenol | Carrageenan-induced paw edema | Potent anti-inflammatory effect | nih.gov |

| 3-acetyl-5- [(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole | Carrageenan-induced paw edema | Potent anti-inflammatory effect | nih.gov |

Other Pharmacological Profiles

The search for new and safer analgesic agents has led to the exploration of various heterocyclic scaffolds, including oxadiazoles. mdpi.com Derivatives of 1,3,4-oxadiazole have shown promising antinociceptive (pain-relieving) activity in several pre-clinical models. semanticscholar.orgresearchgate.net

In studies using the formalin test, which assesses response to both acute and persistent pain, new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone demonstrated a dose-dependent reduction in nociceptive response. mdpi.com Specifically, compounds 10b and 13b were highlighted as promising potential analgesics, acting more effectively than indomethacin in the study. mdpi.com Further research indicated that the analgesic and anti-inflammatory activities of some 1,3,4-oxadiazole-2-thione derivatives were significant, while also showing reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives and found that several compounds possessed potent analgesic activity. nih.gov Notably, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine were identified as having more potent analgesic effects compared to other derivatives in the series. nih.gov

Table 3: Analgesic Activity of Selected Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Series | Pain Model | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone (10b, 13b) | Tail-flick and formalin test | Dose-dependent attenuation of nociceptive response. | mdpi.com |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Not specified | Potent analgesic activity. | nih.gov |

| 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine | Not specified | Potent analgesic activity. | nih.gov |

Derivatives of both 1,2,4-oxadiazole and 1,3,4-oxadiazole have been synthesized and evaluated as potential anticonvulsant agents for the management of epilepsy. nih.govptfarm.plwu.ac.th These compounds are typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov

A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives showed considerable activity in both MES and PTZ models, with some acting as selective GABA potentiating compounds. nih.gov In another study, a series of 1,3,4-oxadiazole derivatives were synthesized, and compound 5b, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated excellent anticonvulsant activity with an ED50 of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, which was superior to the reference drugs. nih.gov This compound also showed a strong binding affinity for the GABAA receptor. nih.gov

Research into 2,5-disubstituted 1,3,4-oxadiazoles also yielded promising results. ptfarm.pl Compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole, showed excellent anticonvulsant activity. ptfarm.pl

Table 4: Anticonvulsant Activity of Selected Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Seizure Model | Result (ED50) | Reference |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 mg/kg | nih.gov |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 mg/kg | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (Compound 10) | MES (oral, rat) | 14.6 mg/kg | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (Compound 10) | PTZ (oral, rat) | 25.5 mg/kg | nih.gov |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) | MES | Excellent activity | ptfarm.pl |

| 1,3,4-Oxadiazole derivative C4 | MES & PTZ | Promising anticonvulsant activity | wu.ac.th |

Oxadiazole derivatives have emerged as a promising scaffold in the search for new anti-diabetic agents. manipal.edurjptonline.orgijprajournal.com A rational approach for their use in managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps control postprandial hyperglycemia. manipal.edunih.gov

Both 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have been studied for their antihyperglycemic potential. manipal.eduijprajournal.com These compounds can elicit their effects through various mechanisms, including inhibiting digestive enzymes, enhancing insulin (B600854) sensitivity, and reducing renal glucose reabsorption. rjptonline.org For example, some 1,3,4-oxadiazole derivatives have been shown to reduce blood glucose levels by inhibiting α-amylase and α-glucosidase, thereby slowing the release of glucose from carbohydrates. nih.gov Additionally, an association between 1,3,4-oxadiazole derivatives and the Nrf2 pathway has been suggested, which may enhance antioxidant enzyme activity, protect the pancreas, and promote insulin production. nih.gov

In animal studies, treatment with oxadiazole derivatives led to a significant reduction in blood glucose levels and HbA1c, along with improvements in body weight and insulin levels compared to untreated diabetic groups. nih.gov

The development of new antiviral agents is crucial, and heterocyclic compounds, including oxadiazole derivatives, have been evaluated for their potential to inhibit the human immunodeficiency virus (HIV). researchgate.netnih.gov

Research has demonstrated that certain 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives exhibit moderate to high antiviral activity against HIV-1. nih.govresearchgate.net In one study, isoxazole-1,2,4-oxadiazole hybrids were synthesized and evaluated for their anti-HIV potential. researchgate.net The compounds 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole were found to significantly inhibit HIV-1 replication in human CD4+ reporter cell lines, identifying them as potential new lead candidates for anti-HIV-1 drug development. researchgate.net Some of these compounds are believed to function as reverse transcriptase inhibitors. nih.gov

In Vitro and Ex Vivo Assay Methodologies for Biological Evaluation

The preclinical assessment of novel therapeutic agents is a cornerstone of drug discovery, providing essential insights into their biological effects before clinical trials. For derivatives of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline, a range of in vitro and ex vivo assay methodologies are employed to elucidate their mechanisms of action, potency, and potential therapeutic applications. These assays are critical for identifying lead compounds and understanding their structure-activity relationships.

In Vitro Assays

In vitro studies are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. They are fundamental for initial screening and detailed mechanistic studies.

Enzyme Inhibition Assays: A primary mechanism of action for many oxadiazole derivatives is the inhibition of specific enzymes. nih.gov Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target, as it is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a role in immune suppression, particularly in cancer. nih.govnih.govmorressier.com

IDO1 Inhibition Assay: The potency of compounds against IDO1 is often determined using purified recombinant human IDO1 enzyme. In a typical assay, the inhibitor, the enzyme, and the substrate L-Tryptophan (L-Trp) are incubated together. The reaction requires a reductant like ascorbic acid and a cofactor substitute like methylene (B1212753) blue to maintain enzyme activity. nih.gov The enzymatic reaction produces N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is measured, often by spectrophotometry or through more sensitive techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

Cell-Based Assays: These assays utilize cultured cells to evaluate the biological effects of the compounds in a more complex, cellular context.

Cytotoxicity Assays: The anti-proliferative or cytotoxic effects of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline derivatives are commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.gov In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in formazan production indicates reduced cell viability. Results are typically expressed as IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%. nih.gov For example, various 1,3,4-oxadiazole derivatives have been tested against cancer cell lines such as HGC-27 (gastric), HCT-116 (colon), PC-3 (prostate), and A549 (lung). nih.gov

Apoptosis Assays: To determine if the mechanism of cell death is through programmed cell death (apoptosis), methods like flow cytometry with Annexin V-FITC/PI dual-labeling are used. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

T-Cell Proliferation Assays: Given the immunomodulatory role of IDO1, its inhibitors are expected to restore T-cell proliferation that is suppressed by tryptophan depletion. In these assays, human T-cells are co-cultured with cells that express IDO1, such as IFN-γ-stimulated dendritic cells (DCs). elsevierpure.com The proliferation of T-cells is measured, often by the incorporation of a radioactive tracer like ³H-thymidine or a fluorescent dye like CFSE. An effective IDO1 inhibitor will reverse the suppression of T-cell proliferation caused by IDO1 activity. elsevierpure.com

Ex Vivo Assays

Ex vivo assays are conducted on tissues or cells taken from a living organism and studied in an external, controlled environment. These assays provide a bridge between in vitro findings and in vivo efficacy.

Whole Blood Assay for IDO1 Activity: This is a key ex vivo method to assess the functional activity of IDO1 inhibitors. Whole blood from healthy human donors is stimulated with an agent like lipopolysaccharide (LPS) or IFN-γ to induce IDO1 expression in monocytes. The test compound is added, and the blood is incubated. The efficacy of the inhibitor is determined by measuring the levels of tryptophan and its metabolite, kynurenine, in the plasma or serum using LC-MS/MS. nih.govnih.gov An effective inhibitor will reduce the conversion of tryptophan to kynurenine, resulting in a lower kynurenine/tryptophan (Kyn/Trp) ratio compared to untreated controls. dovepress.com Studies have shown that serum and plasma are the preferred matrices for measuring kynurenine pathway metabolites, and samples should be processed promptly for optimal results. nih.gov

Dendritic Cell Co-culture Assays: Human monocyte-derived dendritic cells can be activated with stimuli like CD40 ligand and IFN-γ to induce functional IDO production. elsevierpure.com These activated DCs can then be co-cultured with T-cells. The ability of a test compound to inhibit IDO in this more physiologically relevant setting is assessed by measuring the reversal of T-cell proliferation inhibition. elsevierpure.com

The table below summarizes representative data from in vitro biological evaluations of various oxadiazole derivatives, illustrating the types of results obtained from these assays.

| Compound ID | Assay Type | Cell Line/Target | IC₅₀ / % Inhibition | Reference |

| 6m | MTT Cytotoxicity | HGC-27 (Gastric Cancer) | 0.37 ± 0.04 µM | nih.gov |

| 7a | MTT Cytotoxicity | MCF-7 (Breast Cancer) | - | nih.gov |

| 7b | MTT Cytotoxicity | MCF-7 (Breast Cancer) | - | nih.gov |

| 7c | MTT Cytotoxicity | MCF-7 (Breast Cancer) | - | nih.gov |

| 6h | NCI 1-dose Assay | SNB-19 (CNS Cancer) | 65.12% Growth Inhibition @ 10 µM | mdpi.com |

| 6h | NCI 1-dose Assay | NCI-H460 (Lung Cancer) | 55.61% Growth Inhibition @ 10 µM | mdpi.com |

| L7 | HTRF Assay | Human PD-L1 | 1.8 nM | nih.gov |

| L7 | Cell Co-culture Assay | PD-1/PD-L1 Interaction | EC₅₀ = 375 nM | nih.gov |

| 6e | Cisplatin Sensitization | HCT116 (Colon Cancer) | Significant sensitization | nih.gov |

| 6h | Cisplatin Sensitization | HCT116 (Colon Cancer) | Significant sensitization | nih.gov |

| VIb-d | MTT Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀: 10.64 - 33.62 µM | nih.gov |

Mechanistic Investigations of 4 5 Propyl 1,2,4 Oxadiazol 3 Yl Aniline S Molecular Interactions

Target Identification and Validation

Initial screening of compound libraries has been crucial in identifying the molecular targets of the 1,2,4-oxadiazole (B8745197) scaffold. A significant breakthrough was the identification of a 1,2,4-oxadiazole-based compound as a dual inhibitor of human Sirtuin 2 (hSirt2) and its ortholog from the parasite Schistosoma mansoni (SmSirt2). This discovery was made through the screening of the "Kinetobox" library and has positioned Sirt2 as a primary and validated target for this class of compounds. Sirt2 is a NAD+-dependent lysine (B10760008) deacetylase involved in various pathological conditions, including cancer and neglected tropical diseases like schistosomiasis, making it an attractive therapeutic target. rsc.org

Further research has focused on validating and characterizing this interaction through extensive structure-activity relationship (SAR) studies and biophysical methods. nih.gov These investigations confirm that the 1,2,4-oxadiazole core is a valid and promising scaffold for the design of potent and selective enzyme inhibitors.

Enzyme Inhibition Profiling

The 1,2,4-oxadiazole ring system has been incorporated into various molecular structures to probe their inhibitory effects on a range of enzymes. The following sections detail the specific interactions of this scaffold with key enzymatic targets.

Sirtuin 2 (Sirt2) Deacetylase Interaction Mechanisms (hSirt2, SmSirt2)

Sirtuin 2 (Sirt2), a member of the class III histone deacetylase (HDAC) family, is a primary target of compounds based on the 1,2,4-oxadiazole scaffold. nih.gov Research has elucidated the mechanism by which these compounds inhibit both the human (hSirt2) and Schistosoma mansoni (SmSirt2) orthologs. rsc.org

Docking studies and kinetic analyses have revealed a substrate-competitive and cofactor-non-competitive binding mode for these inhibitors. rsc.org This indicates that the compounds bind to the active site of the enzyme, competing with the natural substrate (an acetylated lysine residue) but not with the NAD+ cofactor. The interaction is further defined by a crystal structure of a 1,2,4-oxadiazole inhibitor complexed with hSirt2, which confirms the binding hypothesis. rsc.org SAR studies have shown that modifications to the scaffold can significantly impact potency against both hSirt2 and SmSirt2, highlighting the potential for developing selective inhibitors. nih.gov

| Target Enzyme | Organism | Binding Mode | Key Findings |

| Sirtuin 2 (hSirt2) | Human | Substrate-competitive, Cofactor-non-competitive | Potent inhibition observed; crystal structure confirms binding in the active site. rsc.org |

| Sirtuin 2 (SmSirt2) | Schistosoma mansoni | Substrate-competitive, Cofactor-non-competitive | Identified as a dual inhibitor alongside hSirt2, offering a potential treatment strategy for schistosomiasis. rsc.org |

Modulation of Bacterial Penicillin-Binding Proteins (PBPs)

The 1,2,4-oxadiazole scaffold has emerged as a promising non-β-lactam alternative for combating antibiotic resistance. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis and the primary targets of β-lactam antibiotics. nih.govnih.gov The rise of resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), is often due to the expression of a modified PBP, such as PBP2a, which has a low affinity for β-lactams. encyclopedia.pubresearchgate.net

In a significant development, researchers identified a new class of non-β-lactam drugs based on the 1,2,4-oxadiazole structure capable of inhibiting PBP2a of MRSA. encyclopedia.pub A computer-based screening of over a million compounds led to the identification of a particularly promising agent, demonstrating the scaffold's potential. encyclopedia.pub Subsequent synthesis and evaluation of hundreds of derivatives have yielded compounds with potent, bactericidal activity against multi-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant E. faecium. nih.gov These findings suggest that 1,2,4-oxadiazoles likely inhibit other PBPs in addition to PBP2a. nih.gov

Histone Deacetylase (HDAC) Inhibition Pathways

Sirtuins, including the aforementioned Sirt2, are classified as Class III Histone Deacetylases (HDACs) due to their NAD+-dependent catalytic mechanism. nih.gov Therefore, the primary HDAC inhibition pathway for the 1,2,4-oxadiazole scaffold of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is through the direct inhibition of Sirt2. nih.gov

Studies have identified substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors of Sirt2's deacetylase activity. nih.gov Furthermore, research into 1,2,4-oxadiazole hydroxamate-based derivatives has also described them as HDAC inhibitors, with specific compounds showing activity against HDAC1. nih.gov While research on other oxadiazole isomers, such as 1,3,4-oxadiazoles, has shown inhibition of other HDACs like HDAC6, the most direct and validated pathway for the 1,2,4-oxadiazole core is through Sirt2 inhibition. nih.gov

Interaction with Thymidylate Synthase and Thymidine Phosphorylase

Thymidylate Synthase (TS) and Thymidine Phosphorylase (TP) are critical enzymes in nucleotide biosynthesis and are established targets for cancer chemotherapy. nih.govtandfonline.comnih.govnih.gov While the broader class of oxadiazoles (B1248032) has been explored for inhibitory activity against these enzymes, the research has predominantly focused on the 1,3,4-oxadiazole (B1194373) isomer.

Numerous studies have reported the design, synthesis, and evaluation of 1,3,4-oxadiazole derivatives as potent inhibitors of both TS and TP. rsc.orgnih.govtandfonline.comnih.govnih.govnottingham.ac.uknih.gov For instance, hybrids of 1,3,4-oxadiazole and 1,2,3-triazole, as well as 1,3,4-oxadiazole-thioether derivatives, have shown significant inhibitory activity against human TS. nih.govnih.gov Similarly, various 1,3,4-oxadiazole-2-thione derivatives have been identified as inhibitors of TP. nih.govnih.gov

However, based on the available scientific literature, there is no specific data demonstrating the direct inhibition of Thymidylate Synthase or Thymidine Phosphorylase by 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline or other derivatives of the 1,2,4-oxadiazole isomer.

Topoisomerase II Interruption

DNA topoisomerases are vital enzymes that manage the topological state of DNA and are validated targets for antibacterial and anticancer therapies. acs.orgacs.org Type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, function by creating transient double-strand breaks in DNA to allow strand passage. nih.gov

Research has demonstrated that the 1,2,4-oxadiazole scaffold can be effectively utilized to target these enzymes. A series of hybrid compounds incorporating a pyrrolidine (B122466) moiety with a 1,2,4-oxadiazole ring were synthesized and evaluated as inhibitors of DNA gyrase and topoisomerase IV. nih.gov

| Compound Class | Target Enzyme | Organism | Potency (IC₅₀) |

| 1,2,4-Oxadiazole-pyrrolidine hybrid (16) | DNA Gyrase | E. coli | 180 nM |

| 1,2,4-Oxadiazole-pyrrolidine hybrid (17) | DNA Gyrase | E. coli | 210 nM |

| 1,2,4-Oxadiazole-pyrrolidine hybrid (17) | Topoisomerase IV | E. coli | 13 µM |

| Novobiocin (Reference) | DNA Gyrase | E. coli | 170 nM |

| Novobiocin (Reference) | Topoisomerase IV | E. coli | 11 µM |

The results showed that specific derivatives were potent inhibitors of E. coli DNA gyrase, with IC₅₀ values comparable to the known inhibitor novobiocin. One compound also exhibited strong inhibitory effects against E. coli topoisomerase IV, establishing these hybrids as promising dual-target inhibitors. nih.gov This indicates that interrupting topoisomerase II is a viable mechanistic pathway for 1,2,4-oxadiazole-based compounds. nih.gov

FphE Enzyme Inhibition

While direct inhibitory studies on FphE (a Francisella-specific phosphatase) by 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline are not extensively documented in publicly available literature, the broader class of oxadiazole compounds has been identified as potent antibacterials. nih.gov The mechanism often involves targeting essential bacterial processes. For instance, in silico screening of over a million compounds identified a 1,2,4-oxadiazole derivative as an effective antibiotic against Gram-positive bacteria by targeting penicillin-binding protein 2a (PBP2a), which is crucial for cell wall synthesis. nih.gov This suggests that the antibacterial potential of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline could be mediated through the inhibition of essential enzymes like FphE or other components of bacterial survival machinery.

Investigation of Other Key Enzyme Targets

Research has revealed that 1,2,4-oxadiazole derivatives are capable of inhibiting several enzymes that are key targets in cancer therapy. nih.gov

Sirtuin 2 (Sirt2): A series of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been identified as selective inhibitors of Sirt2, a lysine deacetylase. nih.gov The inhibition mechanism is uncompetitive, and crystallographic studies have shown these compounds binding to a previously unexplored subcavity of the enzyme, offering a path for developing more potent inhibitors. acs.org

Carbonic Anhydrases (CAs): Arylsulfonamide derivatives of 1,2,4-oxadiazole have been discovered as selective inhibitors of carbonic anhydrase isoforms CA IX and CA XII, which are implicated in cancer. nih.govnih.gov

Histone Deacetylases (HDACs): 1,2,4-oxadiazole hydroxamate-based derivatives have been described as inhibitors of HDACs, specifically showing activity against HDAC1. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR-2): The 1,3,4-oxadiazole ring, structurally related to the 1,2,4-isomer, is found in compounds that inhibit the VEGFR-2 receptor, a key component in tumor angiogenesis. mdpi.comnih.gov

Thymidylate Synthase: Derivatives of 1,3,4-oxadiazole have demonstrated potent inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. mdpi.com

Butyrylcholinesterase (BuChE): Certain 1,2,4-oxadiazole derivatives have been designed as selective inhibitors of BuChE, an enzyme implicated in neurodegenerative diseases. nih.gov

Cellular and Subcellular Pathway Perturbations

The enzymatic inhibitory actions of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline and its analogues translate into significant disruptions of cellular pathways, particularly those involved in bacterial growth and cancer progression.

Inhibition of Lipoteichoic Acid (LTA) Biosynthesis

Lipoteichoic acid (LTA) is a critical component of the cell wall in Gram-positive bacteria, and its biosynthesis pathway is a prime target for new antibiotics. nih.gov Studies have identified 1,3,4-oxadiazole derivatives, such as compound 1771, as inhibitors of LTA synthesis. nih.govcardiff.ac.ukresearchgate.netnih.gov This compound was shown to block the activity of Lipoteichoic acid synthase (LtaS), an essential enzyme in the pathway, by preventing its binding to the substrate. cardiff.ac.ukresearchgate.netnih.gov Although some research suggests the activity of these compounds may extend beyond LtaS inhibition, their ability to disrupt LTA synthesis is a key part of their antibacterial mechanism. nih.gov

Induction of Apoptotic Cascades (e.g., Caspase activation, mitochondrial depolarization)

A significant breakthrough in the study of 1,2,4-oxadiazoles was the discovery of their ability to induce apoptosis in cancer cells. nih.gov This pro-apoptotic activity is a cornerstone of their anticancer effects.

Caspase Activation: Many 1,2,4-oxadiazole derivatives function as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Docking studies reveal that the oxadiazole ring can form crucial hydrogen bonds within the active site of caspase-3. mdpi.com The activation of caspase-3 by these compounds leads to the systematic dismantling of the cell. mdpi.com

Mitochondrial Depolarization: The induction of apoptosis by oxadiazole derivatives is often associated with the modulation of the mitochondrial membrane potential. nih.govmdpi.com This disruption of mitochondrial function is a critical event that pushes the cell towards programmed cell death.

Bcl-2 Family Proteins: The apoptotic effect is also mediated by changes in the expression of Bcl-2 family proteins, with studies showing a decreased expression of the anti-apoptotic protein Bcl-2 following treatment with oxadiazole derivatives. mdpi.com

The table below summarizes the apoptotic activity of selected 1,3,4-oxadiazole derivatives on the A549 human lung cancer cell line.

| Compound | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |

| 4f | 3.39 | 12.71 | 16.10 |

| 4h | 10.99 | 10.55 | 21.54 |

| 4i | 7.97 | 12.22 | 20.19 |

| 4k | 10.05 | 11.08 | 21.13 |

| 4l | 8.87 | 9.77 | 18.64 |

| Cisplatin | 3.19 | 6.88 | 10.07 |

| Data sourced from a study on N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives. acs.org |

Cell Cycle Modulation and Arrest

In addition to inducing apoptosis, 1,2,4-oxadiazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. nih.gov

G0/G1 Phase Arrest: Some analogues of nortopsentin containing a 1,2,4-oxadiazole ring have been found to arrest the cell cycle at the G0-G1 phase. nih.gov This is thought to be related to the disruption of cellular machinery involved in DNA replication.

G2/M Phase Arrest: Other derivatives, particularly those investigated against pancreatic ductal adenocarcinoma, cause a significant increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. mdpi.com This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK1. mdpi.comnih.gov

S Phase Arrest: Certain 1,2,4-oxadiazole compounds have been observed to cause an arrest at the S phase of the cell cycle. acs.org

The table below shows the effect of a 1,3,4-oxadiazole derivative (compound 3b) on the cell cycle distribution in pancreatic cancer cells.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Suit-2 | Control | 54 | 23 | 23 |

| 2 µM 3b | 10 | 15 | 75 | |

| 4-fold IC50 3b | 10 | 14 | 76 | |

| Data adapted from a study on 1,3,4-oxadiazole nortopsentin derivatives. mdpi.com |

Cell Migration and Invasion Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Derivatives of the oxadiazole family have demonstrated the capacity to inhibit these processes. For instance, 1,2,4-oxadiazole topsentin (B55745) analogues have been shown to minimize cell migration in pancreatic cancer cells by affecting key proteins involved in the epithelial-mesenchymal transition (EMT), such as SNAIL-1/2 and metalloproteinase-9. researchgate.net Similarly, potent 1,3,4-oxadiazole derivatives have been associated with a significant reduction in cell migration. mdpi.com This inhibition of metastatic potential represents another important facet of their anticancer activity.

Receptor Binding and Ligand-Target Recognition Studies

There is currently no available scientific literature detailing the receptor binding profile or specific ligand-target recognition studies for 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline. Research into which receptors this compound may bind to, its affinity (Kd or Ki values), and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) at the binding site has not been published. Consequently, no data tables can be generated to summarize these interactions.